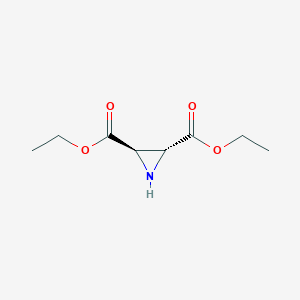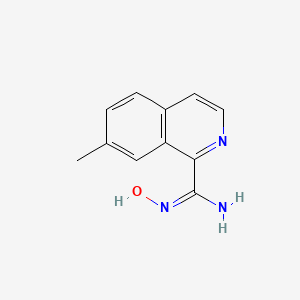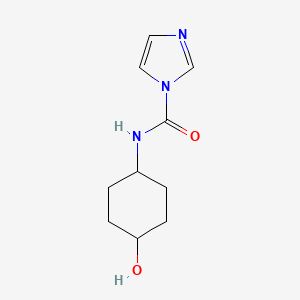
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the family of cyclic amides It is characterized by the presence of a hydroxycyclohexyl group attached to an imidazole ring, which is further connected to a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxycyclohexylamine with 1H-imidazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
For industrial-scale production, a more efficient and scalable method involves the use of potassium isocyanate in water without organic co-solvents. This method is environmentally friendly and allows for the synthesis of N-substituted ureas, including this compound, in high yields and purity .
化学反応の分析
Types of Reactions
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like Raney-Nickel.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) at room temperature.
Reduction: Hydrogen gas with Raney-Nickel catalyst under high pressure.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of N-(4-oxocyclohexyl)-1H-imidazole-1-carboxamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)-1H-imidazole.
Substitution: Formation of N-(4-chlorocyclohexyl)-1H-imidazole-1-carboxamide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of medicinal intermediates and other industrial chemicals.
作用機序
The mechanism of action of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium currents and enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Additionally, its role as an enzyme inhibitor involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:
N-(4-hydroxycyclohexyl)acetamide: Similar structure but with an acetamide group instead of an imidazole ring.
N-(4-hydroxyphenyl)acetamide (Paracetamol): Similar hydroxy group but with a phenyl ring instead of a cyclohexyl group.
N-(4-hydroxycyclohexyl)amine: Lacks the carboxamide group, making it less complex.
The uniqueness of this compound lies in its combination of the hydroxycyclohexyl group with the imidazole ring and carboxamide group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
N-(4-hydroxycyclohexyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c14-9-3-1-8(2-4-9)12-10(15)13-6-5-11-7-13/h5-9,14H,1-4H2,(H,12,15) |
InChIキー |
PYSOFTDMZNDJHT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC(=O)N2C=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


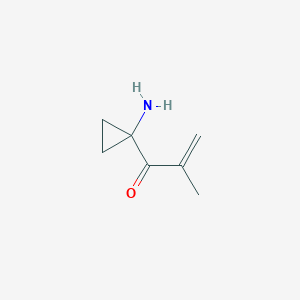
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
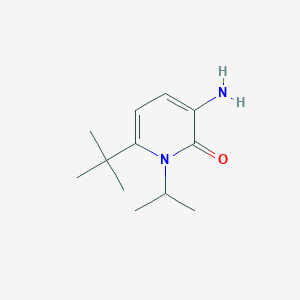
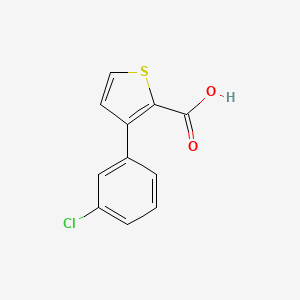
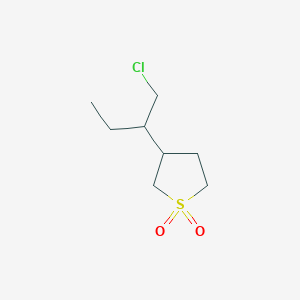

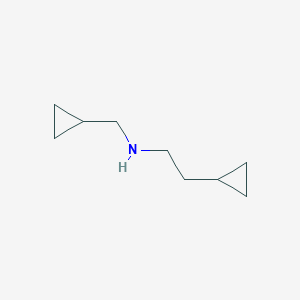
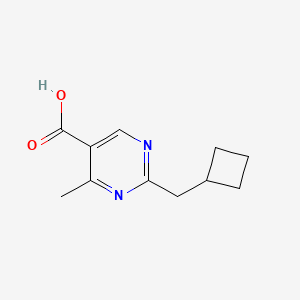
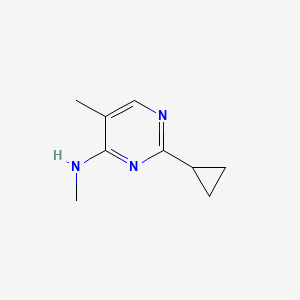
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
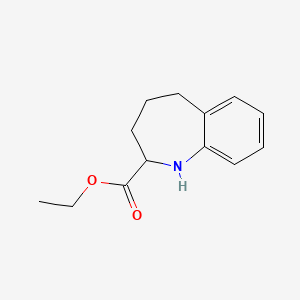
methanol](/img/structure/B13179018.png)
